ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate
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Overview
Description
Ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate is a complex organic compound featuring a furan ring, a thiophene ring, and a pyrazole ring
Preparation Methods
The synthesis of ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the furan and thiophene rings: These can be incorporated through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate under acidic conditions.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
Ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, acidic or basic conditions for esterification and hydrolysis, and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
Ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science:
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and thiophene rings can interact with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Ethyl 2-{2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate can be compared with other heterocyclic compounds containing furan, thiophene, and pyrazole rings. Similar compounds include:
Thiophene derivatives: Known for their applications in organic electronics and medicinal chemistry.
Furan derivatives: Used in the synthesis of various pharmaceuticals and as intermediates in organic synthesis.
Pyrazole derivatives: Widely studied for their anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in the combination of these three heterocyclic rings, which imparts a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[2-(furan-2-carbonyl)-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-2-27-21(25)14-29-18-8-4-3-7-15(18)17-13-16(20-10-6-12-30-20)23-24(17)22(26)19-9-5-11-28-19/h3-12,17H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVSLIOENCEELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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